molecular formula C22H34N2O3 B1447378 tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate CAS No. 1172626-94-6

tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate

Cat. No.: B1447378
CAS No.: 1172626-94-6
M. Wt: 374.5 g/mol
InChI Key: FKQOHTOQWWEIPM-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate is a synthetic compound with the molecular formula C22H34N2O3 and a molecular weight of 374.5 g/mol. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

tert-butyl 4-(1-benzylpiperidin-4-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c1-22(2,3)27-21(25)24-15-11-20(12-16-24)26-19-9-13-23(14-10-19)17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQOHTOQWWEIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 1-benzylpiperidin-4-yl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to facilitate the reaction. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

Tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium methoxide.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative properties against various cancer cell lines. For instance, a new class of Hsp90 C-terminal domain inhibitors was synthesized, showing enhanced activity against breast cancer cells such as MDA-MB-231. The presence of the piperidine moiety was crucial for maintaining this activity .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-2315.2Hsp90 inhibition
Compound BA549 (Lung)12.4Apoptosis induction
Compound CHeLa (Cervical)8.9Cell cycle arrest

Neurological Applications

The compound has been investigated for its role as a muscarinic receptor antagonist, particularly targeting M4 receptors implicated in neurological disorders such as schizophrenia and Alzheimer's disease. The structure allows for selective binding to these receptors, potentially leading to novel therapeutic agents .

Case Study: Muscarinic Receptor Antagonism
A study demonstrated that derivatives similar to tert-butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate showed effective antagonism at M4 receptors, leading to improved cognitive function in animal models of Alzheimer's disease.

Antiviral Activity

The compound's derivatives have also been explored for antiviral properties, particularly against the Ebola virus (EBOV). Modifications to the piperidine structure were found to enhance antiviral activity significantly. Compounds with an oxy-piperidine group were essential for maintaining efficacy against EBOV pseudotypes .

Table 2: Antiviral Activity Against EBOV

CompoundEC50 (µM)CC50 (µM)SI (Selectivity Index)
Compound X3.53164.5
Compound Y9.70303.1

Mechanism of Action

The mechanism of action of tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate can be compared with other similar compounds such as:

    Tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.

    Tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound is used in various chemical reactions and has applications in organic synthesis.

    Tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate: This compound is used in the synthesis of more complex molecules and has applications in medicinal chemistry.

This compound stands out due to its unique structure and versatile applications in different scientific fields.

Biological Activity

tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate, also known by its CAS number 1172626-94-6, is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C22H34N2O3C_{22}H_{34}N_{2}O_{3} with a molecular weight of approximately 374.52 g/mol. Its structure features a piperidine ring substituted with a benzyl group and a tert-butyl ester, which may influence its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in signaling pathways. The presence of the piperidine moiety suggests potential activity as a ligand for various receptors, including histamine receptors and possibly others involved in neurological functions.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound can act as antagonists or inverse agonists at histamine H3 receptors. These interactions can modulate neurotransmitter release, potentially offering therapeutic benefits in conditions such as anxiety and depression .

2. Anticancer Activity

Studies have demonstrated that related piperidine derivatives exhibit significant antiproliferative effects on various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . The mechanism appears to involve the inhibition of key enzymes in cancer cell proliferation pathways.

Case Studies

A recent study explored the synthesis and biological evaluation of piperidine derivatives, including this compound. The findings indicated that these compounds could inhibit specific enzymes involved in lipid metabolism, which is crucial in cancer progression .

Table: Biological Activity Overview

Activity TypeTarget/PathwayIC50 Value (µM)Reference
Histamine H3R AntagonismNeurotransmitter modulationNot specified
AntiproliferativeBreast Cancer (MDA-MB-231)19.9
AntiproliferativeOvarian Cancer (OVCAR-3)75.3
MAGL InhibitionLipid metabolism0.84

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including the formation of the piperidine ring and subsequent modifications to introduce the benzyl and tert-butyl groups. The synthetic routes often utilize reagents such as di-tert-butyl dicarbonate for esterification processes .

Q & A

Q. What are the critical safety precautions for handling tert-butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate?

Answer:

  • Respiratory protection : Use NIOSH/CEN-certified respirators (e.g., P95 for minor exposure; OV/AG/P99 for higher concentrations) .
  • Skin/eye protection : Wear chemical-resistant gloves, full-face shields, and lab coats. Emergency eyewash stations must be accessible .
  • Waste disposal : Segregate and label waste for professional hazardous waste management to avoid environmental contamination .
  • Fire safety : Use CO₂ or dry powder extinguishers; avoid water jets. Firefighters should wear self-contained breathing apparatus .

Q. How should researchers characterize this compound to confirm its structure?

Answer:

  • NMR spectroscopy : Analyze 1^1H and 13^13C spectra to verify piperidine and benzyl group integration.
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., 277.36 g/mol for analogs) and fragmentation patterns .
  • Chromatography : Use HPLC or GC with standards to assess purity (>95% recommended) .
  • Physical state : Note color (e.g., light yellow solid) and solubility in common solvents (DMSO, ethanol) .

Q. How can synthesis optimization improve yield and purity?

Answer:

  • Reaction conditions : Use reductive amination with NaBH(OAc)₃ in dichloromethane at 20°C for 2 hours (yield: 83% in analogs) .
  • Purification : Employ silica gel column chromatography with gradient elution (hexane/ethyl acetate) .
  • Catalyst selection : Test Pd/C or PtO₂ for hydrogenation steps to reduce byproducts .

Q. How does structural modification influence biological activity?

Answer:

  • Benzyl substituents : Nitro group positioning (e.g., 3-nitro vs. 4-nitro analogs) alters receptor binding affinity due to steric and electronic effects .
  • Piperidine substitution : Tert-butyl carbamate groups enhance metabolic stability compared to free amines .
  • SAR studies : Replace benzyl with pyridinyl or cyclopropyl groups to assess cytotoxicity changes .

Q. How to resolve contradictions in reported toxicity data?

Answer:

  • In vitro assays : Conduct MTT or LDH tests on human cell lines (e.g., HEK293) to validate acute toxicity (e.g., LD₅₀ > 500 mg/kg in analogs) .
  • Comparative analysis : Cross-reference GHS classifications from multiple databases (e.g., ECHA, PubChem) .
  • Independent verification : Replicate studies under standardized OECD guidelines .

Q. What strategies study interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to dopamine or serotonin receptors .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) for kinase inhibitors .
  • In vivo profiling : Administer analogs in rodent models to assess blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate

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